
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups and structural motifs common in organic chemistry, including an imidazole ring, a phenyl ring with trifluoromethoxy and dichloro substituents, and a thioacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings. The trifluoromethoxy, dichloro, and thioacetamide groups would be attached to these rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the trifluoromethoxy and dichloro groups, as well as the potential nucleophilicity of the sulfur atom in the thioacetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group might increase its lipophilicity, while the dichloro group might make it more electron-deficient .Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds similar to 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide demonstrate promising anticancer activity. For example, a study conducted by Gomha, Salah, and Abdelhamid (2014) synthesized novel thiadiazoles and thiazoles incorporating a pyrazole moiety, exhibiting concentration-dependent cellular growth inhibitory effects, particularly against breast carcinoma cell lines (Gomha, Salah, & Abdelhamid, 2014).
Antimicrobial Activity
Compounds with structural similarities to this compound have been found to exhibit antibacterial properties. Kumar et al. (2012) synthesized derivatives based on the thiazolidinone ring, which showed significant activity against various bacterial and fungal strains (Kumar et al., 2012).
Antioxidant Properties
Research has also explored the antioxidant potential of these compounds. A study by Nastasă et al. (2015) on hydrazones bearing the thiazole scaffold, which is structurally related, demonstrated moderate to good growth inhibition activity against bacteria and a notable free-radical scavenging ability (Nastasă, Tiperciuc, Duma, Benedec, & Oniga, 2015).
Molecular Structure Analysis
In 2017, Sharma et al. synthesized a compound with a similar structure and determined its crystal structure through X-ray diffraction, providing insights into its molecular configuration (Sharma, Subbulakshmi, Narayana, Sarojini, Anthal, & Kant, 2017).
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2F3N3O2S/c1-25-17(28)10-30-18-26-9-16(11-2-7-14(20)15(21)8-11)27(18)12-3-5-13(6-4-12)29-19(22,23)24/h2-9H,10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROMNNKFHGAACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

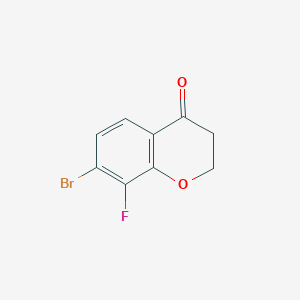
![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-[(3-methylphenyl)meth yl]-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2698497.png)
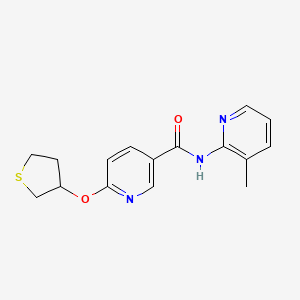
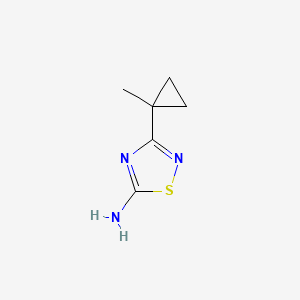
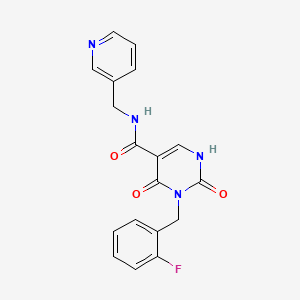
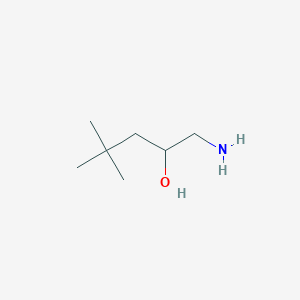
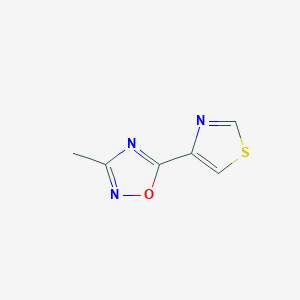
![[4-(2-Nitroethenyl)phenyl]boronic acid](/img/structure/B2698507.png)
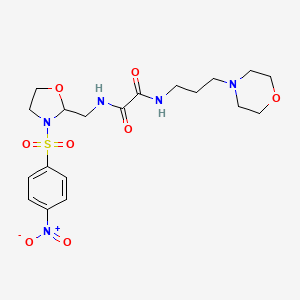
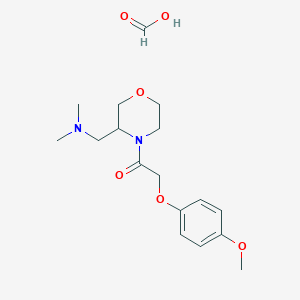
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698512.png)
